p,p'-Diaminoquaterphenyl
Overview
Description
p,p’-Diaminoquaterphenyl: is an organic compound with the molecular formula C24H20N2This compound is characterized by its rigid rod-like structure, which makes it a valuable building block in the synthesis of covalent organic frameworks and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Diaminoquaterphenyl typically involves the coupling of aromatic amines with aromatic halides under specific conditions. One common method is the palladium-catalyzed amination reaction, where an aromatic halide reacts with an aromatic amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of p,p’-Diaminoquaterphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p,p’-Diaminoquaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings in p,p’-Diaminoquaterphenyl can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or sulfonated derivatives of p,p’-Diaminoquaterphenyl.
Scientific Research Applications
p,p’-Diaminoquaterphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of covalent organic frameworks and other advanced materials.
Biology: The compound is studied for its potential use in drug delivery systems due to its rigid structure and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases, such as cancer, due to its ability to interact with specific molecular targets.
Industry: p,p’-Diaminoquaterphenyl is used in the production of high-performance polymers and other materials with exceptional thermal and mechanical properties
Mechanism of Action
The mechanism of action of p,p’-Diaminoquaterphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, in cancer research, p,p’-Diaminoquaterphenyl has been shown to inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
4,4’-Diaminodiphenylmethane: This compound has a similar structure but with fewer aromatic rings, resulting in different physical and chemical properties.
4,4’-Diaminotriphenylmethane: This compound has one less aromatic ring compared to p,p’-Diaminoquaterphenyl, leading to differences in rigidity and reactivity.
Uniqueness: p,p’-Diaminoquaterphenyl is unique due to its rigid rod-like structure, which imparts exceptional thermal and mechanical properties to the materials synthesized from it. This makes it particularly valuable in the production of high-performance polymers and covalent organic frameworks .
Properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)phenyl]phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAOTUERDUSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201950 | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53693-67-7 | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053693677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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